6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (iodo and dichlorophenyl groups), the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential antitumor and antiproliferative activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, molecular docking studies have shown that similar compounds can integrate into the hydrophobic pockets of certain enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-7-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
Uniqueness
6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the combination of its dichlorophenyl, iodo, and trifluoromethyl groups. These functional groups contribute to its distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H4Cl2F3IN2 |
---|---|
Molecular Weight |
418.96 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl2F3IN2/c12-5-1-2-6(7(13)3-5)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H |
InChI Key |
OQGWDROPRJJJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)I)C(F)(F)F |
Origin of Product |
United States |
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